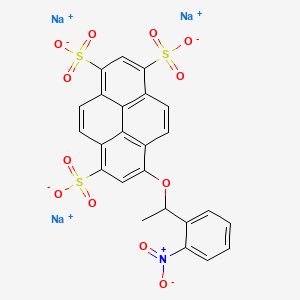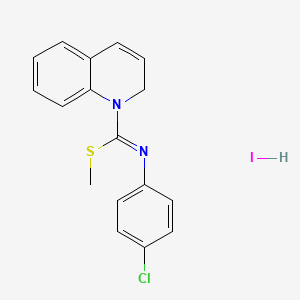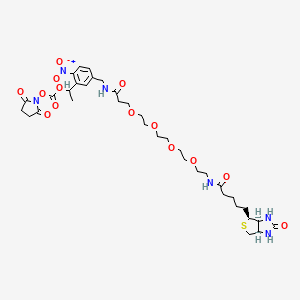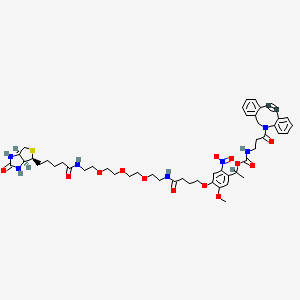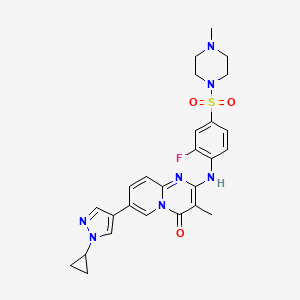
PKC-iota-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKC-iota-IN-19 is a protein kinase C-iota (PKC-ι) inhibitor which binds post-kinase domain residues.
Applications De Recherche Scientifique
Oncogenic Role and Therapeutic Target
PKC-iota-IN-19, often referred to as PKC iota, has been identified as a bonafide human oncogene, playing a crucial role in multiple aspects of the transformed phenotype of human cancer cells, including transformed growth, invasion, and survival. The molecule's significance in cancer biology is emphasized by its requirement for transformed growth in human cancer cells and its involvement in tumor-specific gene amplification in various human cancers. Interestingly, targeting oncogenic PKC iota signaling has led to the development of a novel, mechanism-based therapeutic drug that is currently entering clinical trials for the treatment of human lung cancer (Fields & Regala, 2007).
Role in Multicellular Organism Development
PKC iota is part of the atypical PKC (aPKC) family and has been recognized for its essential role in the development of multicellular organisms. This molecule, along with PKC zeta, defines the aPKC group due to their sequence divergence from other PKC family members. PKC iota's unique structural motifs in the N-terminal regulatory domain are implicated in various protein-protein interactions that are crucial for the regulation and subcellular targeting of aPKC. Importantly, the interaction of PKC iota with mammalian homologs of the Caenorhabditis elegans proteins, PAR-3 and PAR-6, positions it as a critical component of an evolutionarily conserved cell polarity machinery, marking a significant area of research in cellular biology (Suzuki, Akimoto, & Ohno, 2003).
Involvement in Cell Proliferation and Glycolysis
PKC iota's role extends to the regulation of cell proliferation and metabolic processes. It has been demonstrated to protect cells against apoptosis and potentially influence cell proliferation. Research focusing on gliomas and meningiomas found that PKC iota's presence is robust in the majority of these tumors, with its levels correlating with cell proliferation. This link is further strengthened by the observation that siRNA-mediated downregulation of PKC iota leads to decreased cell proliferation, highlighting its potential as a therapeutic target in cancer treatment (Patel et al., 2008). Additionally, PKC iota has been associated with glucose metabolism in non-small-cell lung cancer (NSCLC), where its expression positively correlates with the rate of glucose metabolism and is involved in tumor progression by regulating the c-Myc/GLUT1 signaling pathway (Liu et al., 2019).
Fragment-Based Drug Discovery
The oncogenic nature of PKC iota has made it an attractive target for drug discovery efforts. Fragment-based drug discovery has led to the identification and optimization of potent inhibitors against PKC iota. This approach has enabled the systematic development of inhibitors from weakly bound fragments to potent and selective inhibitors, showcasing the molecule's potential in targeted cancer therapy (Kwiatkowski et al., 2018).
Propriétés
Nom du produit |
PKC-iota-IN-19 |
|---|---|
Formule moléculaire |
C21H22N6O |
Poids moléculaire |
374.45 |
Nom IUPAC |
2-Amino-5-(3-(piperazin-1-yl)phenyl)-N-(pyridin-4-yl)nicotinamide |
InChI |
InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) |
Clé InChI |
YDMJAALVMGFGRY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=NC=C1)C2=C(N)N=CC(C3=CC=CC(N4CCNCC4)=C3)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PKC-iota-IN 19; PKC iota-IN-19; PKC-iota-IN-19 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



